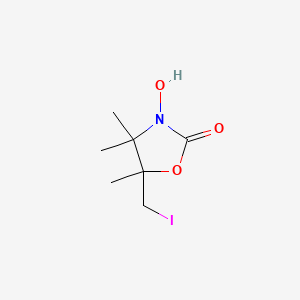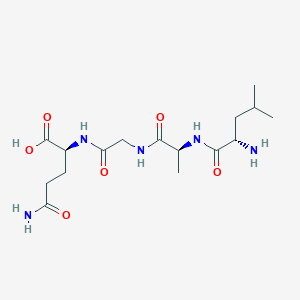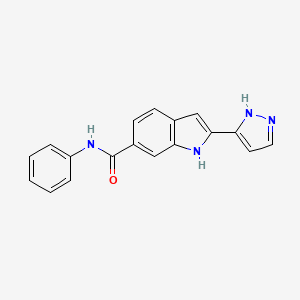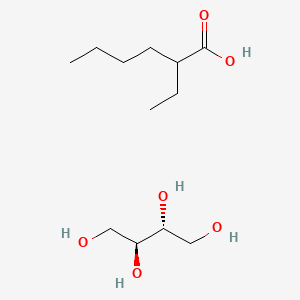
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound consists of a butane backbone with four hydroxyl groups and an attached 2-ethylhexanoic acid moiety. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid can be achieved through several synthetic routes. One common method involves the enantioselective reduction of a suitable precursor, such as a keto ester, using chiral catalysts or enzymes. For instance, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the enantioselective synthesis of the compound. The fermentation process is optimized to achieve high yields and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield butane-1,2,3,4-tetrone, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or activator.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals .
Mechanism of Action
The mechanism of action of (2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting substrate binding and turnover .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-amino-2-hydroxydecanoic acid
- (2S,3R)-3-hydroxypipecolic acid
Uniqueness
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
801221-44-3 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C4H10O4/c1-3-5-6-7(4-2)8(9)10;5-1-3(7)4(8)2-6/h7H,3-6H2,1-2H3,(H,9,10);3-8H,1-2H2/t;3-,4+ |
InChI Key |
GQYHISPPZXYGFJ-LKASCYNESA-N |
Isomeric SMILES |
CCCCC(CC)C(=O)O.C([C@H]([C@H](CO)O)O)O |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


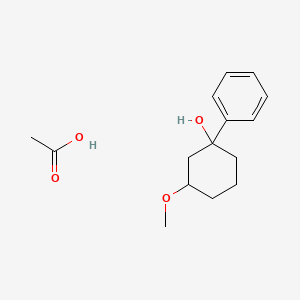
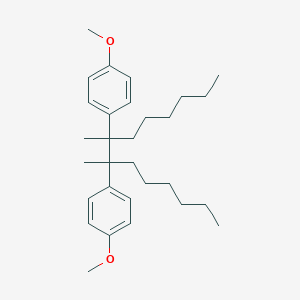

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)

![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
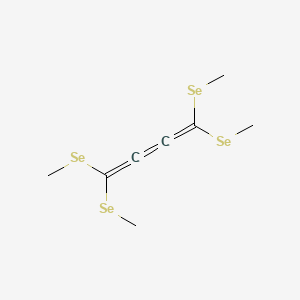

![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
